

# Structure-Activity Relationship of Substituted Phenylimidazoles: A Comparative Guide

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## Compound of Interest

Compound Name: 2-(3-nitrophenyl)-1*H*-imidazole

Cat. No.: B075898

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The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. When substituted with a phenyl group, the resulting phenylimidazole framework offers a versatile platform for developing therapeutic agents targeting a wide array of diseases. The nature and position of substituents on both the phenyl and imidazole moieties critically influence the compound's pharmacological profile. This guide provides a comparative overview of the structure-activity relationships (SAR) of substituted phenylimidazoles across anticancer, anti-inflammatory, and antifungal activities, supported by experimental data and detailed protocols.

## Anticancer Activity

Phenylimidazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of signaling pathways crucial for tumor growth and proliferation.<sup>[1]</sup> A notable target is the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway, which is aberrantly activated in many cancers.<sup>[2][3]</sup> Other derivatives exhibit cytotoxic effects against a range of cancer cell lines.<sup>[4][5][6]</sup>

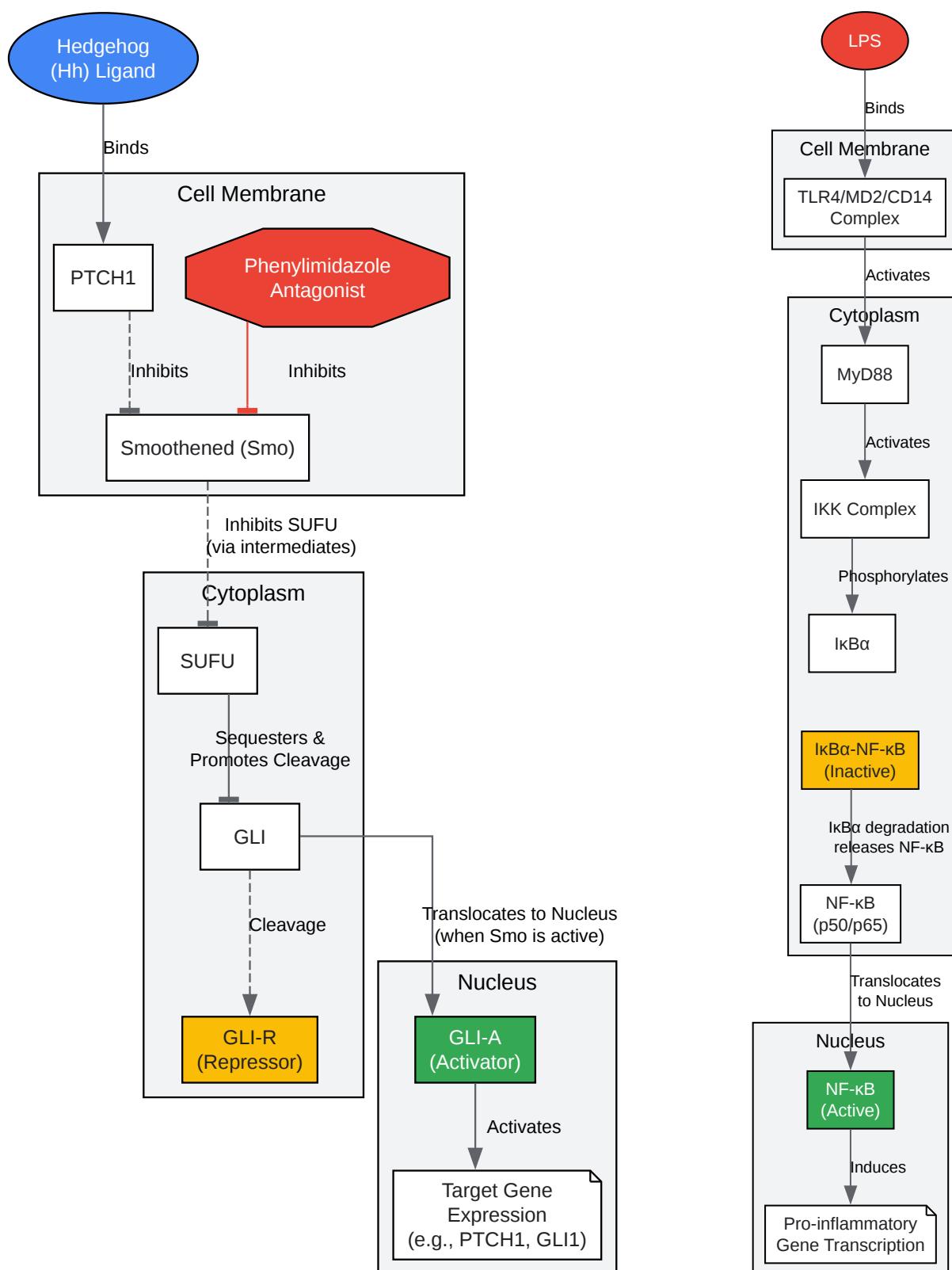
## Quantitative Data: Anticancer Activity of Phenylimidazole Derivatives

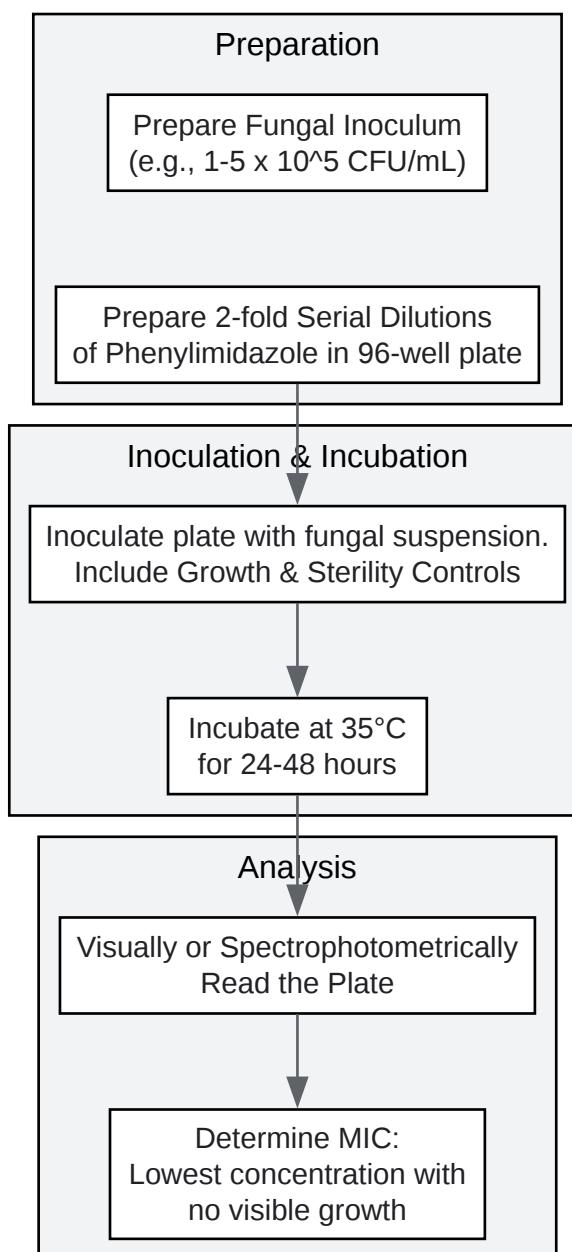
Compound ID/Series	Key Substitutions	Target/Cell Line	Activity (IC <sub>50</sub> )	Reference
Series 1	Varied phenyl and imidazole substitutions	Smoothened (Smo) Receptor	1.3 nM - >10 µM	[2]
19	Optimized phenyl imidazole derivative	Smoothened (Smo) Receptor	Potent, selective, orally bioavailable	[2]
4f	N-phenylbenzamide with Fluorine on phenyl	A549 (Lung), HeLa (Cervical), MCF-7 (Breast)	7.5 µM, 9.3 µM, 8.9 µM	[5]
4e	N-phenylbenzamide with Chlorine on phenyl	A549, HeLa, MCF-7	11.1 µM, 10.2 µM, 9.8 µM	[6]
11b	Fused pyrrolo[1,2-e]imidazole	MCF-7, HepG2, A549	4.30 µM, 5.53 µM, 9.43 µM	[4]
22	Benzimidazole sulfonamide with pyrazole	A549, HeLa, HepG2, MCF-7	0.15 µM, 0.21 µM, 0.33 µM, 0.17 µM	[7]

## SAR Insights:

- For Smoothened antagonists, specific substitutions on the phenyl ring are crucial for potent inhibition.[2]
- In N-phenylbenzamide derivatives, electron-withdrawing groups like fluorine on the phenyl ring can enhance cytotoxic activity against various cancer cell lines.[5][6]
- Fused heterocyclic systems based on the 3-phenyl-2-thioxoimidazolidin-4-one scaffold have shown potent and selective anticancer activity.[4][8][9]

## Visualization: Inhibition of Hedgehog Signaling Pathway





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